molecular formula C17H19N7O5S3 B2918764 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 872621-95-9

4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2918764
CAS No.: 872621-95-9
M. Wt: 497.56
InChI Key: NVZGERZSBLOYMV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring a dimethylsulfamoyl group, a 1,3,4-oxadiazole core, and a 5-methyl-1,3,4-thiadiazole moiety connected via a carbamoylmethyl sulfanyl linker. Its structure integrates multiple pharmacophoric elements, including sulfonamide and dual heterocyclic systems, which are often associated with biological activity in medicinal chemistry .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5S3/c1-10-20-22-16(31-10)19-13(25)9-30-17-23-21-14(29-17)8-18-15(26)11-4-6-12(7-5-11)32(27,28)24(2)3/h4-7H,8-9H2,1-3H3,(H,18,26)(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZGERZSBLOYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of 5-methyl-1,3,4-thiadiazole-2-amine. This can be achieved by reacting thiosemicarbazide with methyl isothiocyanate under acidic conditions.

    Formation of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be done by reacting the thiadiazole derivative with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling with Benzamide: The final step involves coupling the oxadiazole-thiadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole and oxadiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the cleavage of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cleaved sulfonamide derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs sharing the benzamide scaffold, sulfamoyl substituents, and heterocyclic motifs. Key variations lie in substituent groups on the sulfamoyl moiety and heterocyclic rings, which influence physicochemical properties and biological activity.

Substituent Variations on the Sulfamoyl Group

Compound Name Sulfamoyl Substituent Heterocyclic Core(s) Key Properties/Implications Reference
Target Compound Dimethyl 1,3,4-oxadiazole + 5-methyl-1,3,4-thiadiazole Balanced lipophilicity; potential for CNS penetration due to smaller alkyl groups.
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dipropyl 1,3,4-oxadiazole + 3-methoxyphenyl Increased hydrophobicity; methoxy group may enhance π-π stacking in aromatic enzyme pockets.
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide Diethyl 1,3,4-oxadiazole + cyclopropyl Moderate solubility; cyclopropyl may reduce metabolic oxidation.
4-(Butyl-methyl-sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Butyl-methyl 1,3,4-oxadiazole + ethyl Bulkier substituents could hinder membrane permeability but improve target specificity.

Heterocyclic Core Modifications

Compound Name Heterocyclic Structure Key Modifications Biological Relevance Reference
Target Compound 1,3,4-Oxadiazole + 1,3,4-thiadiazole Methyl group on thiadiazole; carbamoylmethyl sulfanyl linker Thiadiazole’s sulfur atom may enhance metal-binding capacity (e.g., enzyme inhibition).
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole + benzylsulfanyl Benzylsulfanyl group instead of methyl-thiadiazole Increased aromaticity may improve DNA intercalation or topoisomerase inhibition.
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole + dichlorophenyl Chlorine and fluorine substituents Electron-withdrawing groups enhance stability and binding to hydrophobic targets.
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole + methylsulfonylphenyl Methylsulfonyl group introduces strong polarity and hydrogen-bonding potential. May improve solubility and interaction with polar active sites.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Thiadiazole and Oxadiazole Rings : These five-membered heterocycles are recognized for their significant biological properties.
  • Dimethylsulfamoyl Group : This moiety enhances the solubility and bioavailability of the compound.

Antimicrobial Activity

Research indicates that derivatives containing 1,3,4-thiadiazole and 1,3,4-oxadiazole rings exhibit notable antimicrobial properties. These compounds have been shown to possess:

  • Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 62.5 μg/mL against various bacterial strains .
  • Antifungal Properties : Certain derivatives also showed moderate antifungal activity, although typically less potent than their antibacterial counterparts .

Anticancer Activity

The structural components of this compound suggest potential anticancer activity. Studies on similar thiadiazole and oxadiazole derivatives have revealed:

  • Cytotoxic Effects : Several compounds in this class have demonstrated cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Compounds with a similar structure have been reported to exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation:

  • Inhibition of Pro-inflammatory Cytokines : Some studies indicate that these compounds can reduce the production of cytokines such as TNF-alpha and IL-6 in vitro .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles and oxadiazoles act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : Compounds may interact with various receptors involved in inflammation and cancer progression.
  • Oxidative Stress Reduction : The antioxidant properties of these compounds can mitigate oxidative stress in cells, contributing to their protective effects against diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against standard microbial strains. The results indicated that specific modifications in the structure significantly enhanced antimicrobial potency .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of oxadiazole derivatives. The findings suggested that these compounds could effectively inhibit the proliferation of various cancer cell lines through apoptotic pathways .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values between 16–62.5 μg/mL
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

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